2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE
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Overview
Description
N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine is a complex organic compound that features a triazine ring substituted with morpholine groups and a hydrazine linkage
Preparation Methods
The synthesis of N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine typically involves the reaction of 4,6-di-morpholin-4-yl-[1,3,5]triazin-2-amine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Scientific Research Applications
N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine can be compared with other triazine derivatives such as:
N-(4-Isopropylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine: This compound also features a triazine ring with morpholine groups but differs in the substitution pattern on the triazine ring.
N-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]-2-methyl-6-quinolinamine: This compound has a quinoline moiety attached to the triazine ring, providing different chemical and biological properties.
N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine is unique due to its specific substitution pattern and the presence of the hydrazine linkage, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H23N7O2 |
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Molecular Weight |
369.4g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H23N7O2/c1-2-4-15(5-3-1)14-19-23-16-20-17(24-6-10-26-11-7-24)22-18(21-16)25-8-12-27-13-9-25/h1-5,14H,6-13H2,(H,20,21,22,23)/b19-14+ |
InChI Key |
QJDBLXONOSEDFY-XMHGGMMESA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3)N4CCOCC4 |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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